Pelitinib
Overview
Description
Pelitinib, also known as EKB-569, is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) that is being developed as an anticancer agent .
Molecular Structure Analysis
Pelitinib has the molecular formula C24H23ClFN5O2 . It is a small molecule with an average molecular weight of 467.93 .
Chemical Reactions Analysis
Pelitinib has been found to interact with various proteins. For instance, it has been shown to interact with PRDX4, a protein involved in cellular responses to oxidative stress . Pelitinib can induce the degradation of PRDX4 .
Physical And Chemical Properties Analysis
Pelitinib is a small molecule with the chemical formula C24H23ClFN5O2 . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Targeting Cancer Stem-like Cells in Lung Cancer
Pelitinib has been shown to target the up-regulation of efflux transporters ABCB1 and ABCG2 induced by hyperthermia, which is a novel approach to eradicating cancer stem-like cells responsible for cancer recurrence. This study indicates that Pelitinib, in combination with conventional anticancer drugs, could specifically target cancer cells with up-regulated ABCB1/ABCG2 after hyperthermia, offering a new way to combat lung cancer (K. To et al., 2015).
Radiosensitization in Squamous Cell Carcinoma
Another study explored Pelitinib's potential as a radiosensitizer in squamous cell carcinoma (SCC). It was found that Pelitinib enhances the cell-killing potential of low-LET γ-radiation through the suppression of NFκB-dependent cell survival signaling. This research suggests that Pelitinib can selectively target IR-induced NFκB, enhancing the therapeutic efficacy of radiation therapy in treating SCC (N. Aravindan et al., 2011).
Pharmacokinetic Interactions
The pharmacokinetic profiles of Pelitinib, alongside other irreversible tyrosine kinase inhibitors (TKIs) like neratinib, have been studied in the presence of apigenin, a compound known for its anti-proliferative and carcinogenic effects. This research provides insights into potential drug interactions that could affect the therapeutic efficacy of Pelitinib in cancer treatment, highlighting the importance of understanding drug-drug interactions in clinical settings (H. Maher et al., 2017).
Overcoming Drug Resistance in Breast Cancer
Research into the efficacy of Pelitinib in overcoming resistance against first and second-generation ErbB inhibitors in breast cancer has shown promising results. By targeting the PI3K/AKT/mTOR pathway, Pelitinib, in combination with other PI3K/AKT/mTOR blockers, can override resistance to classical and second-generation irreversible ErbB inhibitors, suggesting a potential strategy for managing drug-resistant breast cancer cases (C. Brünner-Kubath et al., 2011).
Synthesis and Chemical Properties
The synthesis of Pelitinib from 2-amino-5-nitrophenol through a series of chemical reactions has been documented, providing valuable information on the chemical properties and synthesis pathway of this antitumor agent. This knowledge is crucial for further modifications and understanding of Pelitinib's mechanism of action at the molecular level (Liu Wenjie, 2013).
Safety And Hazards
properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNYSQLFKLYNI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelitinib | |
CAS RN |
257933-82-7 | |
Record name | Pelitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelitinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.